(4-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Overview
Description
The compound “(4-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” is a complex organic molecule. It contains several functional groups and rings, including a fluorophenyl group, a p-tolyl group, a triazolopyrimidine ring, and a piperazine ring .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic pyrimidine scaffolds . These scaffolds are valuable for medical applications and have been the subject of extensive research . The synthesis of 1,2,4-triazole-containing scaffolds, in particular, has been highlighted in recent strategies .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . The pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid, demonstrated various biological activities .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied, given the presence of multiple reactive groups . The 1,2,4-triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement and interactions of its constituent atoms . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents .Scientific Research Applications
5-HT2 Antagonist Activity
- A study by Watanabe et al. (1992) synthesized derivatives with a structure similar to the compound and tested them for 5-HT2 and alpha 1 receptor antagonist activity. Among these, a compound showed potent 5-HT2 antagonist activity, indicating the potential of such structures in developing 5-HT2 antagonists (Watanabe et al., 1992).
P2X7 Antagonist for Mood Disorders
- Chrovian et al. (2018) developed a compound structurally related to the one , demonstrating robust P2X7 receptor occupancy. This compound was chosen as a clinical candidate for phase I clinical trials to assess safety and tolerability in treating mood disorders (Chrovian et al., 2018).
Selective Anti-HIV-2 Activity
- Ashok et al. (2015) synthesized β-carboline derivatives, including a compound structurally similar to the one , showing selective inhibition of the HIV-2 strain. This points towards the potential use of such compounds in HIV-2 treatment (Ashok et al., 2015).
Antibacterial Activity
- Nagaraj et al. (2018) synthesized novel triazole analogues of piperazine, including structures similar to the compound . These compounds showed significant inhibition of bacterial growth, indicating their potential as antibacterial agents (Nagaraj et al., 2018).
Antihypertensive Agents
- Bayomi et al. (1999) prepared a series of triazolol[1,5-alpha]pyrimidines bearing structures akin to the compound . Some of these showed promising antihypertensive activity, suggesting their potential in treating hypertension (Bayomi et al., 1999).
Future Directions
The future directions for research on this compound could involve further exploration of its therapeutic potentials . This could include the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .
Mechanism of Action
Target of Action
The compound contains a triazolo[4,5-d]pyrimidine moiety, which is a fused pyrimidine derivative. Pyrimidine derivatives have been found to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Many pyrimidine derivatives exert their effects through inhibiting protein kinases .
Biochemical Pathways
Without specific information on this compound, it’s challenging to determine the exact biochemical pathways it affects. Protein kinases, which are potential targets of pyrimidine derivatives, are involved in numerous cellular signaling processes .
Pharmacokinetics
The compound contains a piperazine ring, which is known to positively modulate the pharmacokinetic properties of a drug substance . .
Result of Action
The result of this compound’s action would depend on its specific targets and mode of action. If it acts as a protein kinase inhibitor, it could potentially affect cell growth, differentiation, migration, and metabolism .
Properties
IUPAC Name |
(4-fluorophenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7O/c1-15-2-8-18(9-3-15)30-21-19(26-27-30)20(24-14-25-21)28-10-12-29(13-11-28)22(31)16-4-6-17(23)7-5-16/h2-9,14H,10-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUKNPMOHGGPMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)F)N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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